molecular formula C13H18N4O B6437259 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide CAS No. 2549011-04-1

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide

Cat. No. B6437259
CAS RN: 2549011-04-1
M. Wt: 246.31 g/mol
InChI Key: ZXKPQVYYXARKAR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine and a pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrrole ring is a five-membered aromatic heterocycle, like furan and thiophene but with a nitrogen atom in place of the oxygen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the position of atoms within a molecule and the length and type of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific substituents on the pyridine and pyrrole rings. Pyridine derivatives are known to undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling . Pyrrole derivatives can participate in reactions like electrophilic aromatic substitution .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential use in pharmaceuticals, given the known biological activity of many pyridine and pyrrole derivatives .

properties

IUPAC Name

2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPQVYYXARKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide

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